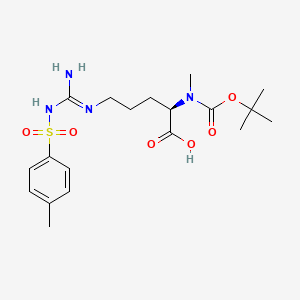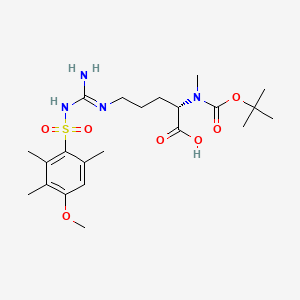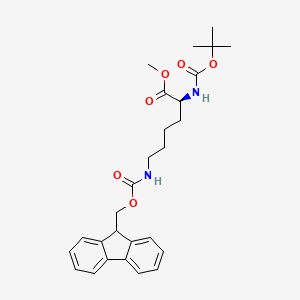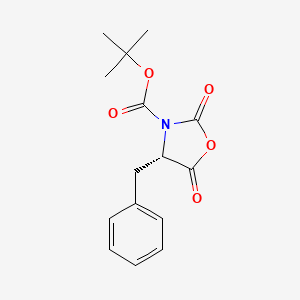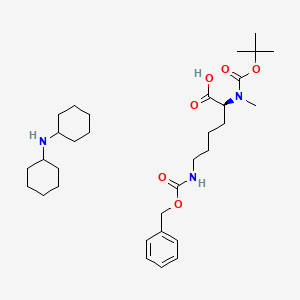
N-α-(tert-ブトキシカルボニル)-L-アルギニンチオベンジルエステル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride (N-tBuArg-TBE-HCl) is an organometallic reagent used in peptide synthesis. It is an important tool in the field of peptide chemistry, as it enables the formation of peptide bonds in a highly efficient manner. N-tBuArg-TBE-HCl is a versatile reagent, as it can be used in a variety of different synthetic strategies, including peptide ligation, peptide elongation, and peptide cyclization. Furthermore, N-tBuArg-TBE-HCl is a stable reagent, allowing for a greater control over the reaction conditions.
科学的研究の応用
ジペプチド合成
Boc-Arg-SBzl HClは、ジペプチドの合成に使用されます {svg_1}. この化合物は、市販されているtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導され、一般的に使用されるカップリング試薬を用いたジペプチド合成の出発物質として使用されます {svg_2}.
N-Boc基の脱保護
Boc-Arg-SBzl HClは、N-Boc基の脱保護に使用されます {svg_3}. このプロセスは、脂肪族、芳香族、および複素環式基質を含む構造的に多様な化合物のN-Boc基を選択的に除去することを伴います {svg_4}. 反応は室温条件下で1〜4時間行われ、収率は最大90%に達します {svg_5}.
プロテアーゼ/エステラーゼ/グランザイム活性の同定と特性評価
Boc-Arg-SBzl HClは、リンパ球細胞質顆粒に関連する特定のプロテアーゼ/エステラーゼ/グランザイム活性を同定および特性評価するために使用されます {svg_6}.
製薬試験
Boc-Arg-SBzl HClは、製薬試験に使用されます {svg_7}. これは、正確な結果を得るための高品質な参照標準です {svg_8}.
アミノ酸イオン液体(AAILs)の用途
Boc-Arg-SBzl HClは、市販されているtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導された室温イオン液体の調製に使用されます {svg_9}. これらのAAILsは、熱加熱による溶液相アミド形成に使用されてきました {svg_10}.
シュウ酸クロリドの求電子性
Boc-Arg-SBzl HClは、シュウ酸クロリドの求電子性に関連する反応に使用されます {svg_11}. これは、ユニークな反応性の機会を提供します {svg_12}.
作用機序
N-tBuArg-TBE-HCl acts as an electrophile in peptide synthesis. The thiobenzyl ester group of the reagent is attracted to the nucleophilic amine group of the peptide, forming a covalent bond between the two molecules. This reaction is usually accompanied by the release of hydrochloric acid, which serves to protonate the newly formed peptide bond, making it more stable.
Biochemical and Physiological Effects
N-tBuArg-TBE-HCl is a stable reagent and does not have any significant biochemical or physiological effects. It does not interact with other molecules, and does not have any known toxic effects.
実験室実験の利点と制限
N-tBuArg-TBE-HCl is a highly efficient reagent for peptide synthesis, as it allows for the formation of peptide bonds in a highly efficient manner. Furthermore, it is a stable reagent, allowing for a greater control over the reaction conditions. However, it is important to note that the reaction conditions must be carefully controlled, as the reagent is sensitive to pH and temperature.
将来の方向性
N-tBuArg-TBE-HCl is a versatile reagent and can be used in a variety of different synthetic strategies. Future research could focus on the development of new synthetic strategies that make use of this reagent. Furthermore, research could focus on the development of new methods for the synthesis of peptides and peptide-based drugs. Additionally, research could focus on the development of new methods for studying the interactions between peptide sequences and other molecules. Finally, research could focus on the development of new methods for studying enzyme-catalyzed reactions, as well as the development of new methods for modifying the structure of enzymes.
合成法
The synthesis of N-tBuArg-TBE-HCl involves the reaction of N-t-butoxycarbonyl-L-arginine and thiobenzyl ester in the presence of hydrochloric acid. The reaction is carried out in an aqueous solution, with the pH adjusted to between 4 and 5. The reaction is typically carried out at room temperature, although higher temperatures may be used to speed up the reaction. The reaction is usually complete within a few hours.
特性
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYMXWJQFBTFH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

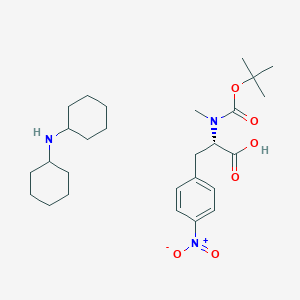
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
